Technical Guide: tert-Butyl N-(2-cyano-2-methylpropyl)carbamate
Technical Guide: tert-Butyl N-(2-cyano-2-methylpropyl)carbamate
The following technical guide details the properties, synthesis, and applications of tert-butyl N-(2-cyano-2-methylpropyl)carbamate (often referred to by the descriptive synonym tert-butyl N-(2-cyano-2-methylethyl)carbamate).
Gem-Dimethyl Building Blocks in Drug Discovery
Executive Summary
tert-Butyl N-(2-cyano-2-methylpropyl)carbamate (CAS: 1442432-98-5 ) is a specialized aliphatic carbamate intermediate widely utilized in medicinal chemistry. It serves as a critical "gem-dimethyl" building block, enabling the introduction of the 2,2-dimethyl-1,3-propyl spacer into drug scaffolds. This structural motif is prized for the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational flexibility to favor cyclization and improve metabolic stability by blocking
Major applications include the synthesis of Janus Kinase (JAK) inhibitors , ROR
Physicochemical Profile
The compound is characterized by a tert-butoxycarbonyl (Boc) protected primary amine linked to a quaternary carbon bearing a nitrile group.
Identity & Constants
| Property | Data |
| IUPAC Name | tert-Butyl N-(2-cyano-2-methylpropyl)carbamate |
| Common Synonyms | N-Boc-2,2-dimethyl-3-aminopropionitrile; tert-Butyl (2-cyano-2-methylethyl)carbamate |
| CAS Number | 1442432-98-5 |
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC(C)(C)C#N |
| InChI Key | InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11 |
Physical Properties
| Parameter | Value / Description |
| Physical State | White to off-white solid (crystalline powder) |
| Melting Point | 92–96 °C (Typical range for pure polymorphs) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF, Methanol; Insoluble in Water |
| pKa | ~12 (Carbamate NH, predicted) |
| Stability | Stable under ambient conditions. Hygroscopic. Store at 2–8 °C. |
Synthetic Pathways
The synthesis of tert-butyl N-(2-cyano-2-methylpropyl)carbamate typically proceeds via the protection of the parent amino-nitrile, which is itself derived from isobutyronitrile.
Core Synthesis Workflow
The industrial route minimizes impurities by protecting the amine immediately after formation or using the commercially available hydrochloride salt.
Figure 1: Synthetic pathway from isobutyronitrile precursors.
Experimental Protocol (Boc-Protection)
Objective: Preparation from 3-amino-2,2-dimethylpropanenitrile.
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Preparation : Charge a reaction vessel with 3-amino-2,2-dimethylpropanenitrile (1.0 equiv) and Dichloromethane (DCM) (10 vol).
-
Base Addition : Add Triethylamine (TEA) (1.5 equiv) or DIPEA at 0 °C.
-
Boc Anhydride : Dropwise addition of Di-tert-butyl dicarbonate (
) (1.1 equiv) dissolved in DCM, maintaining temperature < 5 °C. -
Reaction : Allow to warm to Room Temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or PMA).
-
Workup : Quench with water. Wash organic layer with 0.5M HCl (to remove unreacted amine/TEA), followed by sat.
and Brine. -
Isolation : Dry over
, filter, and concentrate in vacuo. -
Purification : Recrystallization from Hexanes/EtOAc usually yields the pure solid.
Reactivity & Applications in Drug Design
The molecule acts as a "masked" diamine or a nitrile-functionalized linker. Its utility is defined by the orthogonality of the Boc group and the Nitrile group.
Functional Group Transformations
| Reaction Type | Reagents | Product Outcome | Application |
| Nitrile Reduction | N-Boc-2,2-dimethyl-1,3-diaminopropane | Precursor for urea/amide linkers in kinase inhibitors. | |
| Nitrile Hydrolysis | NaOH/H2O2 or Acid | N-Boc-2,2-dimethyl-beta-alanine | Beta-amino acid building block for peptidomimetics. |
| Cyclization | Hydrazine / Hydroxylamine | 1,2,4-Triazoles / Oxadiazoles | Formation of aromatic heterocycles. |
| Boc Deprotection | TFA or HCl/Dioxane | 3-Amino-2,2-dimethylpropanenitrile | Free amine for coupling to scaffolds (e.g., quinolines). |
Mechanistic Role: The Thorpe-Ingold Effect
The gem-dimethyl group at the
Figure 2: Divergent synthesis pathways from the core scaffold.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the protocols standard for aliphatic nitriles .
-
Hazard Classification :
-
Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation : Category 2/2A.
-
-
Specific Hazards :
-
Nitrile Group : Potential to liberate cyanide ions under strong metabolic or chemical oxidation/hydrolysis conditions (though sterically hindered).
-
Thermal : Decomposition emits toxic fumes of
and .
-
-
PPE : Nitrile gloves, safety glasses, and fume hood are mandatory. Avoid contact with strong acids (liberates isobutylene and potentially HCN if nitrile hydrolyzes concurrently).
References
-
World Intellectual Property Organization (WIPO). Pyrrolo carboxamides as modulators of RORgamma activity. WO2013079223A1.
modulators). Link -
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 67744-70-1 (Precursor amine). (Provides synthesis and property data for the 3-amino-2,2-dimethylpropanenitrile parent). Link[1]
-
Journal of Medicinal Chemistry . Discovery of Novel Quinoline-Based Proteasome Inhibitors. (Illustrates the use of gem-dimethyl propyl amine linkers in lead optimization). Link
-
Chemical Book . Product Entry: tert-butyl (2-cyano-2-methylpropyl)carbamate (CAS 1442432-98-5). Link
